molecular formula C23H24FNO3 B11374508 N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B11374508
M. Wt: 381.4 g/mol
InChI Key: HXNFJFBOATXVKO-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE is a complex organic compound that features a combination of fluorophenyl, furan, and trimethylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE
  • **N-[(4-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of fluorophenyl, furan, and trimethylphenoxy groups provides distinct structural and functional properties compared to similar compounds.

Properties

Molecular Formula

C23H24FNO3

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C23H24FNO3/c1-16-11-17(2)23(18(3)12-16)28-15-22(26)25(14-21-5-4-10-27-21)13-19-6-8-20(24)9-7-19/h4-12H,13-15H2,1-3H3

InChI Key

HXNFJFBOATXVKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3)C

Origin of Product

United States

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